REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([OH:17])=[C:12]([CH:16]=1)[C:13]([OH:15])=[O:14].Br[CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([O:17][CH2:13][C:12]2[CH:16]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[C:12]([CH:16]=1)[C:13]([O:15][CH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:14] |f:0.1.2|
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Name
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|
Quantity
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2.76 g
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Type
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reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
1.74 g
|
Type
|
reactant
|
Smiles
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BrC=1C=CC(=C(C(=O)O)C1)O
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CC(=O)C
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Name
|
|
Quantity
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3.42 g
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Type
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reactant
|
Smiles
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BrCC1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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20 °C
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Type
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CUSTOM
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Details
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the reaction mixture was stirred at 20° C. for 10 mins
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction mixture was stirred at 71° C. for 10 h
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Duration
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10 h
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Type
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TEMPERATURE
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Details
|
After cooling to room temperature
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Type
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FILTRATION
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Details
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the mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Type
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CUSTOM
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Details
|
to give a colourless oil
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Type
|
CUSTOM
|
Details
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The crude product was purified on a silica gel column
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Type
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WASH
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Details
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eluting with hexane:ethyl acetate (100:5)
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Reaction Time |
10 min |
Name
|
|
Type
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product
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Smiles
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BrC=1C=CC(=C(C(=O)OCC2=CC=CC=C2)C1)OCC1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |